4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid
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Overview
Description
4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid is an organic compound that features a brominated aromatic ring with methoxy and methyl substituents, attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of sodium acetate and bromine in acetic acid at elevated temperatures to achieve bromination . The resulting brominated intermediate is then subjected to further reactions to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones and other oxidized products.
Reduction: Hydroquinones and reduced derivatives.
Esterification: Esters of the original acid.
Amidation: Amides of the original acid.
Scientific Research Applications
4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The brominated aromatic ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-4-methylpyridine: Shares the brominated aromatic ring with methoxy and methyl substituents but lacks the butanoic acid moiety.
5-Bromo-2-methoxy-4-methyl-3-nitropyridine: Similar structure with an additional nitro group, leading to different chemical properties and reactivity.
Uniqueness
4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid is unique due to the presence of the butanoic acid moiety, which imparts distinct chemical and biological properties. This moiety allows for additional functionalization and interactions, making the compound versatile for various applications.
Properties
IUPAC Name |
4-(5-bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-7-5-11(17-2)8(6-9(7)13)10(14)3-4-12(15)16/h5-6H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIRTDWNIYCATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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